molecular formula C4H9NO2 B106099 (R)-3-Amino-2-methylpropanoic acid CAS No. 2140-95-6

(R)-3-Amino-2-methylpropanoic acid

Cat. No.: B106099
CAS No.: 2140-95-6
M. Wt: 103.12 g/mol
InChI Key: QCHPKSFMDHPSNR-GSVOUGTGSA-N
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Description

(R)-b-Amino-isobutyric acid, also known as (R)-3-amino-2-methylpropanoate or (R)-b-aminoisobutyrate, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (R)-b-Amino-isobutyric acid is soluble (in water) and a weakly acidic compound (based on its pKa) (R)-b-Amino-isobutyric acid has been primarily detected in feces. Within the cell, (R)-b-amino-isobutyric acid is primarily located in the mitochondria and cytoplasm. Outside of the human body, (R)-b-amino-isobutyric acid can be found in a number of food items such as acorn, brassicas, summer savory, and rapini. This makes (R)-b-amino-isobutyric acid a potential biomarker for the consumption of these food products.
(R)-3-aminoisobutyric acid zwitterion is zwitterionic form of (R)-3-aminoisobutyric acid having an anionic carboxy group and a protonated amino group;  major species at pH 7.3. It is an amino acid zwitterion and a 3-aminoisobutanoic acid zwitterion. It is a tautomer of a (R)-3-aminoisobutyric acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-amino-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHPKSFMDHPSNR-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420079
Record name (R)-3-Amino-2-methylpropanoic acid
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-beta-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
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CAS No.

2140-95-6
Record name (-)-β-Aminoisobutyric acid
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Record name Baiba, (R)-
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Record name (R)-3-Amino-2-methylpropanoic acid
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Record name BAIBA, (R)-
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Record name (R)-beta-Aminoisobutyric acid
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URL http://www.hmdb.ca/metabolites/HMDB0002299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Nomenclature and Classification of R 3 Amino 2 Methylpropanoic Acid

Systematic and Common Names

The compound is formally known by its systematic IUPAC name, (R)-3-Amino-2-methylpropanoic acid. nih.gov In scientific literature and commercial contexts, it is also frequently referred to by several common names. These include D-β-Aminoisobutyric acid (D-BAIBA), R-BAIBA, and (-)-β-Aminoisobutyric acid. pharmaffiliates.com The "D" designation in D-β-Aminoisobutyric acid indicates its stereochemical relationship.

Chemical Abstracts Service (CAS) Registry Numbers

The Chemical Abstracts Service (CAS) assigns unique registry numbers to chemical substances to provide a definitive means of identification. This compound is assigned CAS number 2140-95-6. pharmaffiliates.combldpharm.comachemblock.com Its enantiomer, (S)-3-Amino-2-methylpropanoic acid, has the CAS number 4249-19-8. nih.govcymitquimica.comsigmaaldrich.com The racemic mixture, which contains equal amounts of the (R) and (S) enantiomers and is known as DL-3-Amino-2-methylpropanoic acid, is identified by the CAS number 144-90-1. bioscience.co.uk

Table 1: CAS Registry Numbers for 3-Amino-2-methylpropanoic acid and its Stereoisomers

Compound NameCAS Registry Number
This compound2140-95-6
(S)-3-Amino-2-methylpropanoic acid4249-19-8
DL-3-Amino-2-methylpropanoic acid144-90-1

Classification within Amino Acid Families

The structural characteristics of this compound place it into specific categories within the diverse family of amino acids.

This compound is classified as a beta-amino acid. This classification is based on the position of the amino group (-NH2) relative to the carboxyl group (-COOH). In beta-amino acids, the amino group is attached to the beta-carbon (Cβ), which is the second carbon atom away from the carboxyl group. This contrasts with alpha-amino acids, the building blocks of proteins, where the amino group is bonded to the alpha-carbon (Cα), the carbon atom immediately adjacent to the carboxyl group.

The compound is also categorized as a non-proteinogenic amino acid. This means that it is not one of the 20 common amino acids that are encoded by the genetic code and incorporated into proteins during translation. While proteinogenic amino acids are fundamental to the structure and function of proteins, non-proteinogenic amino acids like this compound serve various other biological and chemical roles.

This compound is a chiral molecule. Chirality arises because its central carbon atom (the second carbon of the propanoic acid chain) is attached to four different groups: a hydrogen atom, a methyl group (-CH3), an aminomethyl group (-CH2NH2), and a carboxyl group (-COOH). This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. wou.edu

These enantiomers are designated as this compound and (S)-3-Amino-2-methylpropanoic acid. nih.govnih.gov The "R" and "S" labels are assigned based on the Cahn-Ingold-Prelog priority rules, which provide a standardized method for describing the three-dimensional arrangement of atoms around a chiral center. The (R)-enantiomer is also referred to as D-β-aminoisobutyric acid, while the (S)-enantiomer is known as L-β-aminoisobutyric acid. nih.gov

Synthesis and Derivatization Strategies for R 3 Amino 2 Methylpropanoic Acid

Asymmetric Synthesis Methodologies

The asymmetric synthesis of (R)-3-Amino-2-methylpropanoic acid involves several advanced strategies that introduce chirality in a controlled manner, leading to the desired enantiomer with high selectivity.

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy for converting a racemic starting material entirely into a single, enantiomerically pure product. This process combines the rapid racemization of the starting material with a highly enantioselective kinetic resolution step. For the synthesis of chiral β-amino compounds, a racemic precursor, such as a β-keto lactam, can be hydrogenated in the presence of a chiral catalyst. researchgate.netresearchgate.net While one enantiomer of the substrate reacts quickly to form the desired product, the other enantiomer, which would typically remain unreacted, is continuously converted back into the reactive enantiomer through racemization. researchgate.net This dynamic process allows for a theoretical yield of 100% for the desired single enantiomer. researchgate.net

The starting point for a DYKAT synthesis is a suitable racemic precursor. For the synthesis of compounds structurally related to this compound, racemic β-keto esters or lactams are common choices. researchgate.net The preparation of racemic 3-amino-2-methylpropanoic acid itself can be achieved through various classical organic synthesis routes. For instance, methods analogous to the synthesis of other racemic amino acids, such as the reduction of 2-(hydroxyimino)propanoic acid derivatives, can be employed. nih.gov A common general approach involves starting with achiral materials like methacrylic acid or acetone (B3395972) cyanohydrin and introducing the amino and carboxylic acid functionalities without chiral control. wikipedia.org

The success of DYKAT hinges on the use of a chiral catalyst or auxiliary that can effectively differentiate between the two enantiomers of the racemic substrate. In the context of producing chiral primary β-amino lactams via DYKAT, ruthenium complexes bearing chiral phosphine (B1218219) ligands are highly effective. researchgate.netresearchgate.net These catalysts create a chiral environment that directs the hydrogenation reaction to favor the formation of one specific diastereomer of the product.

Several types of chiral ligands and auxiliaries are employed across various asymmetric synthesis methods, highlighting their critical role in inducing stereoselectivity.

Chiral Auxiliary/LigandReaction TypePurpose
[Ru(OAc)₂(S)-SegPhos] Dynamic Kinetic Asymmetric Reductive AminationCatalyzes the hydrogenation of racemic β-keto lactams to syn-primary β-amino lactams with high diastereoselectivity and enantioselectivity. researchgate.net
Homochiral lithium amides Asymmetric Conjugate AdditionAct as chiral nucleophiles, adding to α,β-unsaturated esters to create a chiral center with high diastereoselectivity. rsc.org
Chiral Phosphoric Acid (CPA) Molybdenum-Catalyzed Asymmetric AminationWorks cooperatively with a chiral molybdenum complex to enable the enantioselective amination of α-hydroxy esters. nih.gov
(DHQD)₂PHAL / (DHQ)₂PHAL Sharpless Asymmetric DihydroxylationServe as chiral ligands that coordinate to osmium tetroxide, directing the dihydroxylation of an alkene to produce a specific enantiomer of the diol. wikipedia.orgnih.gov

This table presents examples of chiral auxiliaries and their applications in asymmetric synthesis.

Achieving high stereoselectivity (both enantioselectivity and diastereoselectivity) in DYKAT requires careful optimization of reaction conditions. The choice of the chiral ligand is paramount. For the Ru-catalyzed dynamic kinetic reductive amination of β-keto lactams, ligands such as (S)-SegPhos have proven to be highly effective, leading to products with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). researchgate.netresearchgate.net Other factors, including the solvent, temperature, and the presence of additives, also play a crucial role. For example, the addition of acetic acid can significantly influence the reaction's efficiency and selectivity. researchgate.net

The table below summarizes findings from a study on the dynamic kinetic resolution for producing primary β-amino lactams, demonstrating the high levels of selectivity that can be achieved.

Catalyst/LigandSubstrateSelectivityYield
[Ru(OAc)₂((S)-SegPhos)]Racemic β-keto γ-lactam>20:1 dr (syn), 99% eeHigh
[Ru(OAc)₂((S)-SegPhos)]Racemic β-keto δ-lactam>20:1 dr (syn), 99% eeHigh

Data adapted from studies on Ru-catalyzed dynamic kinetic resolution of β-keto lactams, illustrating typical outcomes. researchgate.net

Asymmetric amination involves the direct introduction of an amino group to a prochiral substrate in a stereocontrolled manner. One effective method is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound that is attached to a chiral auxiliary. st-andrews.ac.uk For example, lithium dibenzylamide can be added to an N-acryloyl derivative of a chiral oxazolidinone. The chiral auxiliary directs the approach of the amide, and subsequent alkylation and removal of the auxiliary yield enantiomerically enriched (S)-2-alkyl-3-aminopropanoic acids. A complementary pathway using different reagents can furnish the (R)-enantiomers. st-andrews.ac.uk

Another powerful technique is the enzyme-catalyzed reductive amination. ω-Transaminases can catalyze the conversion of a keto acid to an amino acid with high enantioselectivity. mdpi.com These biocatalytic methods often proceed under mild conditions and can provide access to the desired (R)-enantiomer through a kinetic resolution process. mdpi.commdpi.com

The Sharpless asymmetric dihydroxylation is a renowned method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.org This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine-based ligand. wikipedia.org The choice of ligand—either dihydroquinidine (B8771983) (DHQD) derivatives (found in AD-mix-β) or dihydroquinine (DHQ) derivatives (in AD-mix-α)—determines which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.orgnih.gov

For the synthesis of this compound, a suitable alkene precursor, such as an ester of methacrylic acid, could undergo Sharpless dihydroxylation. The resulting chiral diol, a highly valuable intermediate, would then need to undergo further chemical transformations. These steps would involve selectively converting one hydroxyl group into an amino group and oxidizing the other to a carboxylic acid, with careful control to maintain the stereochemical integrity established in the dihydroxylation step. This multi-step sequence provides a reliable, albeit indirect, route to the target molecule.

Dynamic Kinetic Asymmetric Transformation (DYKAT)

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The use of enzymes allows for reactions under mild conditions, often with high enantiopurity, which is critical for the production of chiral compounds like this compound.

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot without the isolation of intermediates, represent an efficient strategy for synthesizing valuable chemicals. nih.gov This approach minimizes waste, reduces processing time, and can overcome thermodynamic limitations. nih.gov

A potential dual-enzyme cascade for producing β-amino acids can be modeled on the synthesis of β-alanine from fumaric acid. nih.gov Such a system could theoretically be adapted for this compound. The first step would involve an ammonia (B1221849) lyase, such as 3-methylaspartate ammonia lyase, to catalyze the addition of ammonia to a suitable unsaturated precursor like mesaconic acid, forming a chiral amino acid intermediate. nih.govnih.gov In the subsequent step, a stereoselective decarboxylase would remove a carboxyl group to yield the final this compound product. nih.gov This one-pot synthesis streamlines the process, making it more efficient and economically viable. nih.gov

The immobilization of enzymes onto solid supports is a key technology for their industrial application. This technique enhances enzyme stability, simplifies the separation of the catalyst from the reaction mixture, and allows for continuous operation and catalyst recycling.

For instance, enzymes from the Rhodococcus genus, which are known to perform valuable biotransformations, have been successfully immobilized. A cutinase from Rhodococcus sp. was immobilized on methacrylate (B99206) divinylbenzene (B73037) beads for the synthesis of flavor esters, demonstrating retained activity over multiple reuse cycles. This approach highlights the potential for developing robust, reusable biocatalyst systems for the synthesis of derivatives of this compound.

Table 1: Advantages of Immobilized Biocatalyst Systems

FeatureDescription
Reusability The biocatalyst can be easily recovered and used for multiple reaction cycles, reducing overall cost.
Process Simplification Eliminates the need for catalyst removal from the product stream, simplifying downstream processing.
Enhanced Stability Immobilization can protect the enzyme from harsh reaction conditions, increasing its operational lifespan.
Continuous Operation Enables the use of packed-bed or continuous stirred-tank reactors for large-scale production.

The selection of a specific enzyme is crucial as it dictates the feasibility and selectivity of the biotransformation.

Rhodococcus Amidohydrolase : Amidase enzymes from the Rhodococcus genus are effective for the kinetic resolution of racemic amides. nih.govnih.gov For example, amidases from Rhodococcus sp. can enantioselectively hydrolyze the amide precursor of a related compound, resulting in the production of the (R)-carboxylic acid with high enantiomeric excess, leaving the unreacted (S)-amide. nih.gov This enantioselective hydrolysis is a powerful method for obtaining the desired (R)-enantiomer. umich.edu

CrpG decarboxylase : The enzyme CrpG, a β-methylaspartate-α-decarboxylase from the cryptophycin (B1240208) biosynthetic pathway, is a noteworthy biocatalyst. youtube.com It functions through a pyruvoyl group-dependent mechanism to decarboxylate its substrate. youtube.com Studies have shown that CrpG can process substrates like L-aspartate but is inactive towards D-aspartate, indicating substrate specificity that could be exploited for stereoselective synthesis. youtube.com Mutagenesis studies on residues such as Gly72, Ser73, and Thr84 are considered promising for altering the enzyme's substrate specificity to accept novel substrates for the production of different β-amino acids. youtube.com

3-methylaspartate ammonia lyase (MAL) : This enzyme naturally catalyzes the reversible elimination of ammonia from (2S,3S)-3-methylaspartate to form mesaconate. nih.gov Through structure-based protein engineering, the substrate scope of MAL has been successfully expanded. nih.gov Single-active-site mutants have been developed that can accommodate a variety of substituted amines and fumarate (B1241708) derivatives, enabling the asymmetric synthesis of numerous aspartic acid derivatives with high stereo- and regioselectivity. nih.gov This engineered enzyme serves as a powerful tool for generating chiral amino acids that are not accessible with the wild-type enzyme. nih.gov

A key advantage of enzymatic synthesis is the ability to achieve high enantioselectivity. Enantioselective biotransformations can produce optically pure compounds, which is often a requirement for pharmaceutical applications.

A prominent example is the kinetic resolution of a racemic amide using an enantioselective amidase from Klebsiella oxytoca to produce (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. nih.gov This process was successfully scaled to a 1500 L reactor, yielding the (R)-acid with an enantiomeric excess (ee) of over 99% and a yield approaching the theoretical maximum of 50%. nih.gov Such processes demonstrate the industrial viability of biotransformations for producing enantiopure chiral acids.

Table 2: Example of Enantioselective Biotransformation

SubstrateEnzymeProductYieldEnantiomeric Excess (ee)Source
Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamideAmidase from K. oxytoca(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid~50%>99% nih.gov

Chemical Derivatization for Synthetic Applications

Once synthesized, this compound can be chemically modified for various applications, most notably in the field of peptide chemistry.

Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides from amino acids. A critical requirement for this process is the use of protecting groups to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used to temporarily block the α-amino group of an amino acid. youtube.com

This compound is derivatized to Fmoc-(R)-3-amino-2-methylpropanoic acid (Fmoc-(R)-ampa-OH) to be used as a building block in SPPS. youtube.com This protection strategy ensures that the amino group of the incoming amino acid does not self-polymerize or react at unintended sites during the coupling step. After the amino acid is successfully coupled to the growing peptide chain, the Fmoc group is removed under mild basic conditions, typically with piperidine, to expose the α-amino group for the next coupling cycle. The use of Fmoc-protected this compound allows for its precise incorporation into peptide sequences, which can lead to peptides with enhanced stability and novel biological activities. youtube.com

Table 3: Chemical Compounds Mentioned

Hydrochloride Salt Formation and its Stability

Table 1: Properties of this compound and its Hydrochloride Salt

Property This compound This compound hydrochloride
Molecular Formula C4H9NO2 nih.gov C4H10ClNO2
Molecular Weight 103.12 g/mol nih.gov 139.58 g/mol

| CAS Number | 2140-95-6 nih.gov | 132605-98-2 |

Introduction of Functional Groups for Further Synthesis

The functional groups of this compound, the carboxylic acid and the primary amine, are key to its utility as a building block in further chemical synthesis. nih.gov These groups can be readily modified to introduce new functionalities, enabling the creation of a wide range of derivatives. Common derivatization strategies include esterification of the carboxyl group and acylation of the amino group.

Esterification: The carboxylic acid group can be esterified to produce, for example, methyl (2R)-3-amino-2-methylpropanoate. nih.gov Esterification is a fundamental reaction in organic synthesis, often used to protect the carboxylic acid group or to modify the compound's physical and chemical properties. mdpi.com The reaction of propanoic acid with various alcohols can be catalyzed by acids like sulfuric acid. ceon.rs A general scheme for the synthesis of amino acid isopropyl esters involves the reaction of the amino acid with isopropanol (B130326) in the presence of a chlorinating agent like trimethylsilyl (B98337) chloride. mdpi.com

N-Acylation and Peptide Coupling: The amino group of this compound can undergo acylation, a reaction that forms an amide bond. This is a cornerstone of peptide synthesis, where the amino acid is incorporated into a peptide chain. beilstein-journals.org Reagents such as 1-Hydroxybenzotriazole (HOBt) are frequently used as additives in carbodiimide-mediated coupling reactions to facilitate the formation of the peptide bond efficiently and with minimal side reactions. researchgate.net The resulting N-acylated derivatives are key intermediates in the synthesis of peptides and other complex molecules. researchgate.net For instance, a method for the synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid involves initial esterification followed by protection of the amino group, reduction, and deprotection, highlighting the importance of these derivatization steps. google.com

Table 2: Examples of Derivatization Reactions for this compound

Reaction Type Functional Group Targeted Potential Reagents/Conditions Product Type
Esterification Carboxylic acid Methanol (B129727), Acid catalyst nih.gov Methyl ester
Isopropanol, Trimethylsilyl chloride mdpi.com Isopropyl ester
N-Acylation Amino group Carboxylic acid, DCC, HOBt researchgate.net N-acyl derivative (Amide)

| Peptide Coupling | Amino group | N-protected amino acid, Coupling agents beilstein-journals.orgnih.gov | Dipeptide/Polypeptide |

Metabolic and Biological Roles of R 3 Amino 2 Methylpropanoic Acid

Endogenous Production and Metabolism

The body naturally produces (R)-3-Amino-2-methylpropanoic acid through specific metabolic pathways. Its formation and breakdown are intricately linked with the catabolism of essential biomolecules.

Derivation from Thymine (B56734) and Valine Catabolism

This compound is primarily a product of thymine catabolism. nih.gov This process occurs in the cytosol and involves a series of enzymatic reactions. The key enzymes in this pathway are dihydropyrimidine (B8664642) dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1). mdpi.com In contrast, its enantiomer, (S)-3-Amino-2-methylpropanoic acid (also known as L-BAIBA), is predominantly derived from the catabolism of the branched-chain amino acid valine. nih.gov This distinction in metabolic origin underscores the unique physiological roles of each enantiomer.

Role as a Myokine

A significant discovery in 2014 identified this compound as a myokine, a substance secreted by muscle cells in response to exercise. nih.gov This finding shifted the perspective on this compound from a simple metabolic byproduct to an active signaling molecule. As a myokine, it is released from muscle tissue and exerts effects on other organs, playing a role in tissue crosstalk. nih.govphysiology.org Its release is stimulated by peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key regulator of the muscle's adaptive response to exercise. researchgate.net

Involvement in Transamination Processes

This compound participates in transamination processes, which are crucial for amino acid metabolism and cellular energy production. Specifically, it can act as a substrate for the enzyme (R)-3-amino-2-methylpropionate—pyruvate transaminase. wikipedia.org This enzyme catalyzes the transfer of an amino group from (R)-3-amino-2-methylpropanoate to pyruvate, resulting in the formation of 2-methyl-3-oxopropanoate (B1259668) and L-alanine. wikipedia.org

Metabolic Pathways Integration

As a product of thymine breakdown, this compound is integrated into the broader network of pyrimidine (B1678525) catabolism. researchgate.net Following its production, it is further metabolized in the mitochondria. mdpi.com The primary enzyme responsible for its degradation is alanine-glyoxylate aminotransferase 2 (AGXT2), which is predominantly found in the liver and kidneys. mdpi.comresearchgate.net AGXT2 converts D-BAIBA into D-methylmalonate semialdehyde (MMS). nih.gov This metabolic pathway highlights the interconnectedness of amino acid and nucleotide metabolism.

Enzymatic Interactions and Mechanisms

The biological effects of this compound are mediated through its interactions with specific enzymes. These interactions are fundamental to its role as a metabolic regulator.

Substrate for Enzymes

This compound serves as a substrate for several enzymes, facilitating the study of their mechanisms and catalytic processes. As mentioned, it is a substrate for (R)-3-amino-2-methylpropionate—pyruvate transaminase and alanine-glyoxylate aminotransferase 2. mdpi.comwikipedia.org Additionally, it can be acted upon by D-amino acid oxidase (DAAO), which converts it to α-keto acids and hydrogen peroxide, linking it to redox signaling pathways.

Table 1: Key Enzymes in this compound Metabolism

Enzyme Role Cellular Location
Dihydropyrimidine dehydrogenase (DPYD) Involved in the first step of thymine catabolism leading to D-BAIBA formation. Cytosol
Dihydropyrimidinase (DPYS) Catalyzes the second step in the thymine degradation pathway. Cytosol
β-Ureidopropionase (UPB1) The final enzyme in the pathway that produces D-BAIBA from thymine catabolism. Cytosol
(R)-3-amino-2-methylpropionate—pyruvate transaminase Catalyzes the transamination of D-BAIBA with pyruvate. -
Alanine-glyoxylate aminotransferase 2 (AGXT2) Degrades D-BAIBA to D-methylmalonate semialdehyde. Mitochondria
D-amino acid oxidase (DAAO) Acts on D-BAIBA to produce α-keto acids and hydrogen peroxide. -

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-3-Amino-2-methylpropanoic acid
2-methyl-3-oxopropanoate
D-β-aminoisobutyric acid
D-methylmalonate semialdehyde
L-alanine
L-BAIBA
Pyruvate
Thymine

(R)-3-Amino-2-methylpropionate—Pyruvate Transaminase Activity

This compound is a substrate for the enzyme (R)-3-amino-2-methylpropionate—pyruvate transaminase (EC 2.6.1.40). wikipedia.org This enzyme belongs to the transferase family, specifically the transaminases, which are responsible for transferring nitrogenous groups. wikipedia.org The systematic name for this enzyme class is (R)-3-amino-2-methylpropanoate:pyruvate aminotransferase. wikipedia.org It is also known by several other names, including D-3-aminoisobutyrate-pyruvate transaminase and (R)-3-amino-2-methylpropionate transaminase. wikipedia.orgwikidata.org

The primary catalytic function of this enzyme is to facilitate a reversible chemical reaction involving two substrates: (R)-3-amino-2-methylpropanoate and pyruvate. wikipedia.org Through the transamination process, the enzyme catalyzes the transfer of an amino group, resulting in the formation of two products: 2-methyl-3-oxopropanoate and L-alanine. wikipedia.org

It is noteworthy that there is also an (S)-3-amino-2-methylpropionate transaminase (EC 2.6.1.22), which acts on the (S)-enantiomer. wikipedia.org This enzyme utilizes (S)-3-amino-2-methylpropanoate and 2-oxoglutarate as substrates to produce 2-methyl-3-oxopropanoate and L-glutamate. wikipedia.org

Table 1: Enzymatic Reaction of (R)-3-Amino-2-methylpropionate—Pyruvate Transaminase

Enzyme EC Number Substrates Products Enzyme Class
(R)-3-amino-2-methylpropionate—pyruvate transaminase2.6.1.40(R)-3-amino-2-methylpropanoate, Pyruvate2-methyl-3-oxopropanoate, L-alanineTransferase

Influence on Enzyme Catalytic Processes

The molecular structure of this compound allows it to interact with and influence the catalytic activity of various enzymes. The presence of an amino group enables the formation of hydrogen bonds and ionic interactions within the active sites of enzymes, thereby modulating their function. This compound is recognized for its role in studying enzyme mechanisms.

Research indicates that β-aminoisobutyric acid (BAIBA), of which this compound is an enantiomer, stimulates the synthesis and/or activity of enzymes involved in the oxidation of free fatty acids in both muscle cells and hepatocytes. mdpi.com These effects are mediated, in part, through the activation of AMP-activated protein kinase (AMPK). mdpi.com

Modulation of Signaling Pathways

This compound and its related forms can act as signaling molecules, modulating pathways that regulate the metabolism of fats, insulin (B600854), and cholesterol. nih.gov Upon interaction with cells like adipocytes, it can trigger signaling cascades that influence metabolic processes. nih.gov

One of the key signaling pathways affected is mediated by AMP-activated protein kinase (AMPK). mdpi.com Activation of AMPK is a central mechanism through which BAIBA exerts its metabolic effects. mdpi.com Furthermore, its influence extends to the regulation of gene expression through peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARδ, and PPARγ, as well as the PPARγ coactivator 1α (PGC-1α). mdpi.com

Cellular and Organismal Effects

Influence on Gene Expression related to Metabolism (e.g., thermogenesis, lipid metabolism)

A significant metabolic effect of this compound, as a form of BAIBA, is its ability to influence gene expression related to metabolism, particularly in adipose tissue. It can induce the "browning" of white adipose tissue, transforming it into a more metabolically active "beige" or "brite" phenotype. mdpi.commedchemexpress.combioscience.co.uk This process involves the upregulation of genes associated with thermogenesis.

This transformation leads to an increase in the oxidation of fatty acids. mdpi.com The compound also stimulates hepatic β-oxidation. medchemexpress.combioscience.co.uk These effects on lipid metabolism contribute to a reduction in body fat. The molecular mechanisms underlying these changes in gene expression involve key metabolic regulators, including PPARs and PGC-1α. mdpi.com

Table 2: Summary of Metabolic Effects of this compound (as BAIBA)

Metabolic Parameter Effect Associated Cellular/Molecular Events
Energy Expenditure IncreasedElevated oxygen consumption (VO2)
Glucose Metabolism Improved ToleranceIncreased skeletal muscle glucose uptake, Decreased hepatic glucose production
Adipose Tissue "Browning" of white fatUpregulation of thermogenic genes
Lipid Metabolism Increased Fatty Acid OxidationStimulation of hepatic β-oxidation

Potential as a Biomarker for Metabolic Health

This compound, the (R)-enantiomer of β-aminoisobutyric acid (BAIBA), has emerged as a significant signaling metabolite with the potential to serve as a biomarker for metabolic health. frontiersin.orgnih.govnih.gov Produced primarily in skeletal muscle as a catabolite of thymine and the amino acid valine, its secretion is notably increased during physical activity. frontiersin.orggoogle.com This exercise-induced myokine is believed to mediate many of the systemic beneficial effects of exercise, positioning it as a key molecule linking physical activity to metabolic regulation. nih.govnih.gov Research has increasingly focused on circulating BAIBA levels as an indicator of metabolic status, given its inverse correlation with numerous cardiometabolic risk factors. nih.govresearchgate.net

Studies in both human and animal models have demonstrated that BAIBA plays a crucial role in regulating glucose and lipid metabolism, enhancing insulin sensitivity, and reducing inflammation. frontiersin.orgnih.govmdpi.com Its potential as a biomarker stems from the consistent observation that higher plasma concentrations of BAIBA are associated with improved metabolic profiles, while lower levels are linked to an increased risk of metabolic diseases. nih.govnih.gov

Association with Cardiometabolic Risk: In human cohort studies, plasma BAIBA levels have been found to be inversely associated with key risk factors for cardiometabolic diseases. nih.gov These factors include fasting insulin, blood glucose, and triglycerides. google.comnih.govnih.gov This suggests that BAIBA may protect against the development of conditions like type 2 diabetes and cardiovascular disease. nih.govresearchgate.net For instance, one study noted that higher BAIBA concentrations correlated with lower circulating glucose and insulin levels during an oral glucose tolerance test in adults with obesity, irrespective of prediabetes status. nih.gov This highlights BAIBA's connection to favorable glucose metabolism. nih.gov

Role in Insulin Sensitivity: A key aspect of BAIBA's metabolic function is its ability to improve insulin sensitivity. mdpi.com Research shows that BAIBA can attenuate insulin resistance induced by factors like high-fat diets or inflammatory stimuli. google.comnih.gov It achieves this by activating crucial signaling pathways, including the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ) pathways in skeletal muscle. nih.gov Activation of these pathways enhances glucose uptake and fatty acid oxidation. nih.govmdpi.com Furthermore, studies in mice have shown that treatment with BAIBA improves glucose tolerance and restores insulin signaling. nih.govnih.govresearchgate.net

Impact on Lipid Metabolism and Adipose Tissue: Perhaps one of the most significant discoveries regarding BAIBA is its ability to induce the "browning" of white adipose tissue (WAT). nih.govbohrium.com BAIBA stimulates the expression of brown adipocyte-specific genes, such as uncoupling protein 1 (UCP-1), in white fat cells. nih.govnih.gov This transformation creates "beige" or "brite" adipocytes, which are specialized in burning calories to generate heat—a process known as thermogenesis. nih.gov This effect is mediated through the peroxisome proliferator-activated receptor alpha (PPARα) pathway. nih.govbohrium.com In addition to browning WAT, BAIBA also enhances the oxidation of fatty acids in the liver, further contributing to improved lipid homeostasis and protection against diet-induced obesity. nih.govnih.gov

The table below summarizes key research findings on the association between BAIBA and various metabolic health indicators.

Metabolic ParameterEffect of Increased BAIBAKey Research FindingsMechanism/PathwayStudy ModelCitations
Insulin ResistanceDecreasedAmeliorated palmitate-induced insulin resistance and improved insulin signaling.AMPK-PPARδ pathwayMouse myocytes, Mice nih.gov
Glucose HomeostasisImprovedImproved glucose tolerance and was inversely correlated with fasting insulin and glucose.AMPK activation, Adiponectin-related mechanismMice, Humans nih.govnih.gov
White Adipose Tissue (WAT) BrowningIncreasedInduced expression of brown adipocyte-specific genes (e.g., UCP-1) in WAT.PPARα pathwayMice, Human stem cells nih.govnih.govbohrium.com
Hepatic Fatty Acid OxidationIncreasedStimulated β-oxidation of fatty acids in hepatocytes.PPARα pathwayMice nih.govnih.gov
Cardiometabolic Risk FactorsInversely CorrelatedPlasma BAIBA levels were inversely associated with fasting insulin, triglycerides, and total cholesterol.MultipleHumans google.comnih.gov
InflammationDecreasedSuppressed inflammatory cytokine expression induced by palmitate or LPS.AMPK pathwayMouse myocytes, Adipocytes nih.govmdpi.com

As a molecule released in response to physical exertion, BAIBA is a direct link between exercise and its metabolic benefits. frontiersin.org Its circulating concentration reflects the engagement of metabolic pathways that improve glucose control and lipid utilization. nih.govnih.gov Therefore, measuring BAIBA levels could potentially offer a way to quantify the metabolic effects of exercise and serve as a valuable biomarker for assessing an individual's metabolic health status and risk for future metabolic disease. frontiersin.orgresearchgate.netresearchgate.net

Applications in Medicinal Chemistry and Drug Development

Chiral Building Block in Pharmaceutical Synthesis

The distinct three-dimensional structure of (R)-3-Amino-2-methylpropanoic acid makes it a valuable chiral building block, or synthon, in the creation of new pharmaceutical agents. Its chirality is a critical feature that chemists leverage to build molecules with precise spatial arrangements, which is often essential for therapeutic efficacy and safety.

Production of Enantiopure Pharmaceutical Compounds

The synthesis of enantiopure pharmaceuticals—drugs containing only a single enantiomer—is a fundamental goal in modern drug development to enhance therapeutic effects and minimize potential side effects. This compound is utilized as a starting material or key intermediate to introduce the required chirality into a target drug molecule. The stereochemical "R" configuration at the C-2 carbon is crucial for the compound's specific recognition by enzymes and receptors within biological systems. nih.gov This specificity is paramount, as different enantiomers of a drug can have vastly different pharmacological activities.

Intermediate in Complex Organic Molecule Synthesis

As an intermediate, this compound provides a versatile scaffold for the construction of more complex organic molecules. Its functional groups—the carboxylic acid and the amino group—offer reactive sites for a variety of chemical transformations. This allows for the elongation of carbon chains and the introduction of other functional groups, enabling the assembly of intricate molecular architectures required for many modern pharmaceuticals. The compound's utility as an intermediate is a cornerstone of its application in pharmaceutical production. nih.gov

Design of Bioactive Molecules

The structural characteristics of this compound are instrumental in the rational design of new bioactive molecules. As a β-amino acid, it can be incorporated into peptide-based drugs (peptidomimetics) to create unnatural peptide backbones with altered, and often improved, properties. These modifications can lead to peptides with increased resistance to enzymatic degradation, improved stability, and more defined conformational structures. The methyl group at the beta-position provides conformational constraint, which can be a desirable feature in designing molecules that bind to specific biological targets like receptors or enzymes with high affinity and selectivity. nih.gov The compound, also known as D-BAIBA, is a product of thymine (B56734) catabolism and its metabolism is primarily handled by the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which is found mainly in the liver and kidneys. nih.govresearchgate.net

Development of Therapeutic Agents

While this compound is a key building block in creating other drugs, research into its own direct therapeutic effects is also an area of investigation. Much of this research focuses on the broader class of β-aminoisobutyric acid (BAIBA), which includes both the (R) and (S) enantiomers.

Neurological Disorders Research

Research has explored the role of β-aminoisobutyric acid (BAIBA) in the central nervous system (CNS). Studies have noted that BAIBA may have a role in regulating chronic inflammation and protecting health. nih.gov Specifically, BAIBA treatment has been shown to reverse palmitic acid-induced hypothalamic inflammation and microglial activation. nih.gov However, much of the research on BAIBA's function as a neurotransmission modulator in the CNS has focused on its opposite enantiomer, L-BAIBA (the S-enantiomer). nih.gov L-BAIBA is catalyzed by an enzyme, 4-aminobutyrate aminotransaminase (ABAT), which is expressed in the brain, among other organs. nih.govresearchgate.net While there are suggestions that BAIBA may bind to and activate glycine (B1666218) receptors, which are present in the brain, the direct therapeutic application of the (R)-enantiomer in specific neurological disorders is an area that requires more focused investigation. nih.gov

Anti-epileptic Medications

Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, and many anti-epileptic drugs work by targeting the GABA system. nih.gov Given the structural similarity of this compound to GABA, its potential role in seizure modulation is of interest. However, direct evidence supporting the use of this compound as an anti-epileptic medication is limited in the current scientific literature. Some metabolic disorders involving β-amino acids can be associated with seizures, but a condition known as Hyper-beta-aminoisobutyric aciduria, characterized by elevated levels of this specific compound, is considered benign. nih.gov While its enantiomer, L-BAIBA, has been studied for its effects on various receptors in the brain, a direct link between this compound and anti-epileptic therapy has not been established. nih.gov

Anticancer Agent Research (e.g., Cryptophycin (B1240208) A fragment)

This compound serves as a crucial chiral building block in the synthesis of complex organic molecules with therapeutic potential. While not a direct fragment of the natural product Cryptophycin A, its stereospecific structure is relevant to the synthesis of subunits for such potent anticancer agents. Cryptophycins are highly potent antimitotic agents that interfere with tubulin dynamics, a key target in cancer chemotherapy. The modular nature of cryptophycin synthesis allows for the incorporation of various structural units to optimize activity and stability. The use of specific chiral building blocks like this compound is fundamental to constructing the complex architecture required for high-potency anticancer compounds.

Peptidomimetics and Enzyme Inhibitors

The incorporation of β-amino acids like this compound is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides. This substitution can lead to compounds with enhanced therapeutic properties.

Peptides constructed from or containing β-amino acids often exhibit increased resistance to proteolytic degradation by enzymes in the body. aip.org This is because the altered backbone structure is not readily recognized by standard proteases. This increased stability enhances the molecule's half-life and bioavailability, which are critical limitations for many natural peptide drugs. nih.gov

Furthermore, these peptidomimetics can be designed as potent and specific enzyme inhibitors. The amino group of the compound can form critical hydrogen bonds and ionic interactions within the active sites of target enzymes, thereby modulating their activity. acs.org For instance, β-peptide oligomers have been shown to be effective inhibitors of enzymes like γ-secretase, which is implicated in Alzheimer's disease. acs.org By mimicking the conformation of a natural peptide substrate, these molecules can block the enzyme's function, offering a therapeutic avenue for various diseases. acs.orgresearchgate.net

Peptide Synthesis and Modifications

The unique characteristics of this compound are leveraged in advanced peptide synthesis to create novel molecules with tailored properties for research and therapeutic use.

Solid-Phase Peptide Synthesis

This compound can be incorporated into peptide chains using Solid-Phase Peptide Synthesis (SPPS). rsc.org SPPS is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid resin support. peptide.comejbiotechnology.info While the inclusion of β-amino acids can sometimes present challenges compared to standard α-amino acids, established protocols using protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) enable their successful integration into a growing peptide chain. rsc.org This allows for the creation of heterogeneous-backbone peptides that combine both α- and β-amino acids, yielding novel structures with unique properties. nih.gov

Enhancing Peptide Efficacy and Bioavailability

A primary goal in peptide drug design is to overcome poor stability and bioavailability. nih.gov Incorporating β-amino acids such as this compound is a highly effective strategy to address this challenge. The altered peptide backbone resulting from β-amino acid inclusion confers significant resistance to degradation by proteases. nih.gov This enhanced stability leads to longer circulation times in the body. nih.gov

Neuropharmacological Research (e.g., neuropeptide synthesis)

In neuropharmacological research, there is significant interest in developing analogs of endogenous neuropeptides to study and treat neurological conditions. nih.gov Neuropeptides are small protein-like molecules used by neurons to communicate, but their therapeutic use is often hampered by rapid degradation. nih.gov

By synthesizing neuropeptide analogs that incorporate this compound or other unnatural amino acids, researchers can create molecules that mimic the native neuropeptide's activity but with substantially improved stability. nih.gov These modified peptides can cross the blood-brain barrier more effectively and resist enzymatic breakdown in the central nervous system, making them valuable tools for studying neurological pathways and as potential drug candidates for neurological diseases. nih.gov

Radioligand Development for Imaging

This compound is a foundational structure for the development of novel radiolabeled tracers for Positron Emission Tomography (PET) imaging, particularly in oncology. nih.gov PET is a powerful non-invasive imaging technique that visualizes metabolic processes in the body, requiring a biologically active molecule labeled with a positron-emitting isotope, such as Fluorine-18 (B77423) (¹⁸F). nih.gov

Many tumors exhibit increased amino acid transport compared to normal tissues to fuel their rapid growth. nih.gov Researchers have synthesized ¹⁸F-labeled analogs of this compound to target these overexpressed amino acid transporters (AATs). Two prominent examples are:

(R)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP)

(R)-3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acid ([¹⁸F]NMeFAMP)

These radiotracers are designed to be taken up by cancer cells through specific transport systems, such as the L-type (LAT) and A-type (ASC) amino acid transporters. nih.gov Preclinical studies in rodent tumor models have shown that these agents exhibit high and selective accumulation in brain tumors with excellent tumor-to-normal-brain ratios. snmjournals.orgsnmjournals.org For instance, (R)-[¹⁸F]NMeFAMP demonstrated tumor-to-brain uptake ratios as high as 115-to-1. nih.gov This high contrast allows for clear visualization of tumors that may not be apparent with other imaging methods. nih.govnih.gov These findings support the strong potential of these radioligands for the clinical detection and monitoring of cancers via PET imaging. snmjournals.orgsnmjournals.org

RadioligandFull NameTarget Transporter(s)Key Finding
(R)-[¹⁸F]FAMP (R)-2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acidSystem L (LAT) and System A (AAT)Showed high tumor uptake with tumor-to-brain ratios of up to 40:1 in rat models. snmjournals.org
(R)-[¹⁸F]NMeFAMP (R)-3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acidPrimarily System A (AAT)Demonstrated excellent tumor-to-brain ratios (up to 115:1) and prolonged tumor accumulation. nih.govsnmjournals.org

Synthesis of Fluorinated Analogs for PET Imaging

The development of radiolabeled amino acids for Positron Emission Tomography (PET) has become a crucial area of research for cancer diagnosis. snmjournals.org Fluorinated analogs of this compound are synthesized to serve as tracers that can visualize tumors based on their altered metabolic states. nih.gov

A key analog is (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid, sometimes referred to as [18F]FAMP. nih.govnih.gov The radiosynthesis of such compounds typically involves a no-carrier-added nucleophilic substitution reaction. nih.govnih.gov This process starts with a precursor molecule, often a cyclic sulfamidate, which is designed to react with the fluorine-18 (¹⁸F) isotope. nih.gov The ¹⁸F ion acts as a nucleophile, attacking a specific carbon atom on the precursor and displacing a leaving group, such as a triflate, to form the carbon-fluorine bond. nih.govnih.gov

This reaction is generally performed in the presence of a catalyst, like Kryptofix 222™, and in a solvent such as acetonitrile (B52724). nih.gov Following the fluorination step, protective groups on the molecule are removed through hydrolysis, which can be achieved using either acid or base. nih.gov This method allows for the production of the final radiotracer in high radiochemical purity (>99%) and with high decay-corrected yields, often exceeding 78%. nih.gov The resulting fluorinated analog is then purified and prepared for use in imaging studies.

Amino Acid Transport Studies in Cancer Cells

Cancer cells exhibit a high demand for amino acids to support their rapid proliferation and growth. nih.govnih.gov This increased need is met by the upregulation of specific amino acid transport (AAT) systems on the cell membrane. nih.govnih.gov These transporters, such as the L-type amino acid transporter 1 (LAT1) and the Alanine, Serine, Cysteine-preferring (ASCT) and System A transporters, become key targets for delivering imaging agents into tumor cells. snmjournals.orgnih.govnih.gov

Fluorinated analogs of this compound leverage these transport systems to accumulate within cancer cells. nih.gov In vitro studies have been conducted on various human cancer cell lines to understand the transport mechanisms. For instance, the uptake of (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid ((R)-[18F]FAMP) has been evaluated in lung (A549), prostate (DU145), ovary (SKOV3), breast (MDA MB468), and brain (U87) cancer cells. nih.gov

Research findings indicate that these non-natural amino acids are recognized and transported by multiple systems. nih.govnih.gov Inhibition assays have demonstrated that (R)-[18F]FAMP enters tumor cells through a combination of AATs, primarily System A and System L. nih.gov Another study using 9L gliosarcoma cells confirmed that this class of compounds acts as substrates for the A-type amino acid transport system. nih.gov The dual-transporter affinity can lead to high intracellular accumulation, as these tracers are typically not metabolized and incorporated into proteins like natural amino acids. nih.gov This metabolic stability allows them to be retained within the tumor, providing a clear signal for PET imaging. nih.govnih.gov

Table 1: In Vitro Cancer Cell Line Uptake Studies for (R)-[18F]FAMP

Cell Line Cancer Type Key Finding
A549 Lung Cancer Moderate to high uptake observed. nih.gov
DU145 Prostate Cancer Moderate to high uptake observed. nih.gov
SKOV3 Ovarian Cancer Moderate to high uptake observed. nih.gov
MDA MB468 Breast Cancer Moderate to high uptake observed. nih.gov
U87 Brain Cancer Moderate to high uptake observed. nih.gov
9L Gliosarcoma Brain Cancer Demonstrated to be a substrate for the A-type amino acid transport system. nih.gov

Tumor Uptake and Biodistribution Analysis

Preclinical studies involving animal models are essential for evaluating the effectiveness of new PET tracers. The biodistribution of fluorinated analogs of this compound has been assessed in vivo to determine their tumor-targeting capabilities and clearance from non-target tissues. nih.govnih.gov

In studies with Fischer rats bearing intracranial 9L gliosarcoma tumors, [18F]FAMP demonstrated excellent tumor imaging properties. nih.gov At 60 minutes after injection, the radioactivity ratio between the tumor and the normal brain tissue was a remarkable 36:1. nih.gov This high contrast is critical for accurately delineating brain tumors, where background signal from normal tissue can be a challenge with other tracers. snmjournals.org

Further biodistribution analyses in mice with various tumor xenografts showed that tracers like (R)-[18F]FAMP exhibit good to high uptake in tumors, which persists over a two-hour period. nih.gov While tumor accumulation was significant, higher levels of uptake were noted in organs with high rates of protein synthesis or excretion, such as the pancreas, kidneys, and spleen. nih.gov However, accumulation was desirably low in most other normal tissues, including the blood, muscle, bone, heart, and lungs. nih.gov These findings underscore the potential of these tracers for systemic tumor imaging across a range of cancers. nih.gov

Table 2: Biodistribution and Tumor-to-Tissue Ratios of [18F]FAMP at 60 Minutes Post-Injection

Tissue/Ratio Reported Value Animal Model Source
Tumor vs. Normal Brain Ratio 36:1 Fischer rats with 9L gliosarcoma nih.gov
Tumor Uptake Good to High Tumor mice xenografts nih.gov
Pancreas Uptake Higher than tumor Tumor mice xenografts nih.gov
Kidney Uptake Higher than tumor Tumor mice xenografts nih.gov
Spleen Uptake Higher than tumor Tumor mice xenografts nih.gov
Brain Uptake Low Tumor mice xenografts nih.gov
Muscle Uptake Low Tumor mice xenografts nih.gov

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of enantiomers, a critical aspect in the analysis of chiral molecules like (R)-3-Amino-2-methylpropanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the enantiomeric purity of amino acids. sigmaaldrich.com This method allows for the direct separation of enantiomers without the need for derivatization, which can introduce additional steps and potential impurities. sigmaaldrich.com Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are particularly effective for resolving the enantiomers of underivatized amino acids due to their compatibility with both aqueous and organic mobile phases. sigmaaldrich.com The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase. scas.co.jp For instance, a CHIRALPAK ZWIX(+) column can be used to separate the R and S enantiomers of 3-amino-2-methylpropanoic acid, with the R enantiomer typically eluting before the S enantiomer. hplc.eu

The choice of mobile phase composition, including the type and concentration of organic modifiers and additives, significantly influences the retention and selectivity of the separation. sigmaaldrich.commdpi.com A mobile phase consisting of a mixture of methanol (B129727) and acetonitrile (B52724) containing triethylamine (B128534) (TEA) and acetic acid has been shown to be effective for the enantioseparation of 3-amino-2-methylpropanoic acid. hplc.eu

Capillary Gas Chromatography (GC) with Derivatization

Capillary Gas Chromatography (GC) is another powerful technique for the analysis of amino acids, though it necessitates derivatization to enhance the volatility of these polar compounds. sigmaaldrich.comthermofisher.com Derivatization involves converting the polar functional groups (amino and carboxyl) into less polar, more volatile derivatives. sigmaaldrich.com Common derivatization methods include silylation, where active hydrogens are replaced with a nonpolar moiety. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comthermofisher.com

Following derivatization, the resulting compounds can be separated on a capillary column, such as a 5% phenyl methylpolysiloxane column, and detected by a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.comresearchgate.net The choice of derivatization reagent and reaction conditions can be optimized to ensure complete derivatization and prevent the formation of byproducts. sigmaaldrich.com For example, a two-step derivatization using 2 M HCl in methanol followed by pentafluoropropionic anhydride (B1165640) (PFPA) can be employed for the GC-MS analysis of amino acids. mdpi.com

Ion-Pair HPLC for Diastereomer Separation

Ion-pair High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of ionic and highly polar compounds, including amino acids. sigmaaldrich.comcreative-proteomics.com This method involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This increases the hydrophobicity of the analyte, leading to enhanced retention on a reversed-phase column, such as a C18 column. creative-proteomics.com

For the analysis of amino acids, anionic ion-pairing reagents like alkyl sulfonates (e.g., sodium heptanesulfonate) can be used to interact with the protonated amino group. researchgate.net The separation of different ionic forms of an amino acid can be achieved by carefully controlling the mobile phase pH. researchgate.net This technique can also be adapted for the separation of diastereomers, which may be formed after derivatization with a chiral reagent. The selection of the appropriate ion-pairing reagent and chromatographic conditions is crucial for achieving optimal separation. sigmaaldrich.comresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are instrumental in confirming the structure of this compound. st-andrews.ac.ukacs.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the protons of the methyl group, the methine proton, and the methylene (B1212753) protons adjacent to the amino group. The chemical shifts and coupling constants (J-values) of these signals are characteristic of the molecule's structure. st-andrews.ac.uk

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon atoms in the molecule and their chemical environment. Signals corresponding to the carboxyl carbon, the methine carbon, the methyl carbon, and the methylene carbon would be expected. st-andrews.ac.ukacs.org

The specific chemical shifts observed in both ¹H and ¹³C NMR spectra can be compared with data from reference compounds or predicted values to confirm the structural assignment. st-andrews.ac.uk

Table 1: Representative NMR Data

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H δ 7.43 (s, 1H), 6.83 (d, 1H), 6.06 (d, 1H), 9.89 (s, 1H), 2.39 (s, 6H) s, d, d, s, s J = 7.9, J = 8.4
¹³C δ 161.0, 155.8, 125.4, 112.4, 102.9, 77.0, 18.4 - -

Note: The provided NMR data is illustrative for a related compound and serves as an example of the type of information obtained from NMR spectroscopy. acs.org Actual values for this compound may vary.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. ufz.de For this compound, the molecular formula is C₄H₉NO₂, resulting in a monoisotopic mass of approximately 103.0633 Da. nih.govepa.gov

In a typical mass spectrum, a molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. Further fragmentation of the molecular ion can yield characteristic fragment ions that help to elucidate the structure. For instance, the loss of the carboxyl group or parts of the alkyl chain would result in specific fragment ions. The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification. ufz.demassbank.eu

Table 2: Predicted Collision Cross Section (CCS) Data for 3-amino-2-methylpropanoic acid

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 240.08981 154.8
[M+Na]⁺ 262.07175 161.0
[M-H]⁻ 238.07525 159.1
[M+NH₄]⁺ 257.11635 172.8
[M+K]⁺ 278.04569 157.4

Note: This data is for a related derivative and illustrates the type of information obtained from mass spectrometry. uni.lu The m/z values are specific to the derivative shown.

Optical Rotation Analysis

Optical rotation is a critical analytical technique used to characterize chiral molecules like this compound. This property arises from the molecule's ability to rotate the plane of polarized light. Each chiral compound has a characteristic specific rotation that is a recorded physical property. libretexts.org The direction and magnitude of this rotation are unique to the specific three-dimensional arrangement (stereochemistry) of the atoms around the chiral center. quora.com For this compound, the chiral carbon is at the C-2 position.

The specific rotation of an enantiomer is a standardized value, and its counterpart enantiomer, in this case, (S)-3-Amino-2-methylpropanoic acid, will rotate plane-polarized light with an equal but opposite magnitude. libretexts.org For instance, (S)-ibuprofen has a specific rotation of +54.5° in methanol, while (R)-ibuprofen's is -54.5°. libretexts.org It is important to note that the "R" or "S" designation, which is based on the Cahn-Ingold-Prelog priority rules, does not inherently predict the direction (dextrorotatory '+' or levorotatory '-') of the optical rotation. masterorganicchemistry.com The common synonym for the (R)-enantiomer is D-β-aminoisobutyric acid, while the (S)-enantiomer is known as L-β-aminoisobutyric acid. mdpi.com

The specific rotation value is determined using a polarimeter and calculated based on the observed rotation, the concentration of the sample, and the path length of the light through the sample. libretexts.org This analysis is fundamental in confirming the enantiomeric purity of a sample of this compound, which is crucial for its application in research and as a chiral building block in synthesis.

Table 1: Optical Rotation Properties and Nomenclature

Property Description
IUPAC Name (2R)-3-amino-2-methylpropanoic acid
Synonyms D-β-aminoisobutyric acid (D-BAIBA), (R)-BAIBA, (-)-β-Aminoisobutyric acid
Chiral Center C-2
Enantiomer (S)-3-Amino-2-methylpropanoic acid nih.gov

| Optical Activity | Levorotatory (indicated by the '-' prefix in one of its synonyms) |

Biochemical and Cell-Based Assays

In Vitro Cell Assays for Transport Mechanisms

In vitro cell assays are essential for elucidating the mechanisms by which this compound is transported across biological membranes. Human Caco-2 cell lines, which are derived from human colon adenocarcinoma, are a well-established model for studying intestinal drug absorption and transport. Studies have utilized Caco-2 cells, and particularly those overexpressing specific transporters like the human peptide transporter 1 (hPEPT1), to investigate the uptake of amino acid derivatives. umich.edu

Research has shown that amino acid-based compounds can be recognized and transported by peptide transporters, even without a traditional peptide bond in their structure. umich.edu This suggests that this compound may utilize such transporters for its cellular uptake. The Caco-2/hPEPT1 cell system is an efficient model for examining the transport of peptidyl derivatives and has been used to demonstrate that the L-configuration of an amino acid often leads to more favorable cellular uptake. umich.edu While specific transport data for the (R)-enantiomer using this exact system is not detailed in the provided context, these models are the standard for such investigations. The involvement of transporters is a key area of study, as carrier-mediated processes can significantly influence the bioavailability of compounds.

In Vivo Animal Studies for Metabolic Effects

Animal models, particularly murine models, have been instrumental in understanding the in vivo metabolic effects of this compound, also referred to as BAIBA (β-aminoisobutyric acid) in this context. Studies in mice have shown that administration of BAIBA can lead to significant changes in body composition and glucose metabolism.

Chronic treatment with BAIBA in mouse models of obesity has been observed to decrease body fat mass. mdpi.com This effect is partly attributed to the "browning" of white adipose tissue, a process that increases the tissue's capacity for fatty acid oxidation. mdpi.com Furthermore, BAIBA has been shown to improve insulin (B600854) sensitivity and stimulate the oxidation of free fatty acids. mdpi.com

In studies investigating the pharmacokinetics in rats, the compound was administered to determine plasma and brain concentrations. researchgate.net These studies are crucial for understanding the distribution and potential sites of action of the molecule. While specific data on glucose tolerance from these particular pharmacokinetic studies are not provided, the broader research context indicates a positive influence on glucose homeostasis. mdpi.com

Table 2: Summary of In Vivo Metabolic Effects of BAIBA in Animal Models

Metabolic Parameter Observed Effect Reference
Body Fat Mass Decrease mdpi.com
Adipose Tissue Induction of "browning" mdpi.com
Insulin Sensitivity Increase mdpi.com

| Free Fatty Acid Oxidation | Increase | mdpi.com |

Enzyme Activity and Kinetic Studies

This compound interacts with various enzymes, and its stereochemistry is critical for these interactions. One notable interaction is with D-amino acid oxidase (DAAO), where the (R)-enantiomer serves as a substrate. This enzymatic reaction produces an α-keto acid and hydrogen peroxide, linking the compound to redox signaling pathways.

In contrast, the mitochondrial enzyme alanine-glyoxylate aminotransferase 2 (AGXT2), which is highly expressed in the liver and kidneys, plays a role in controlling the circulating levels of BAIBA. mdpi.com The L-isomer of BAIBA, but not the D-isomer (the R-enantiomer), has been shown to bind to the Mas-related G protein-coupled receptor type D (MRGPRD). mdpi.com This highlights the stereospecificity of the compound's biological actions.

Enzyme kinetic studies are employed to quantify the binding affinity and reaction rates of these interactions. For example, competitive inhibition assays can determine the IC₅₀ value, which represents the concentration of the compound required to inhibit a specific enzyme's activity by 50%. Such studies are fundamental to understanding the compound's mechanism of action at a molecular level and its role in metabolic pathways.

Table 3: Compound Names Mentioned

Compound Name
This compound
(S)-3-Amino-2-methylpropanoic acid
(R)-ibuprofen
(S)-ibuprofen
Alanine
D-amino acid oxidase
Alanine-glyoxylate aminotransferase 2
Glucose
Hydrogen peroxide
α-keto acid
L-β-aminoisobutyric acid

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-Amino-2-methylpropanoic acid, and what experimental conditions optimize yield?

  • Methodology : The compound is synthesized via a two-step process.

Step 1 : Alkylation of methyl cyanoacetate or condensation with aromatic aldehydes under reflux conditions.

Step 2 : Reduction of intermediates using catalytic hydrogenolysis (e.g., Pd/C, H₂) or enzymatic resolution (e.g., Candida antarctica lipase) to isolate the (R)-enantiomer .

  • Key Conditions : Use of chiral amines (e.g., (R)-(+)-α-methylbenzylamine) during reduction ensures enantioselectivity.

Q. How is the enantiomeric purity of this compound validated in synthesized batches?

  • Analytical Approach : Chiral HPLC columns (e.g., Chirobiotic T or TAG) are employed with mobile phases like methanol/acetonitrile containing 0.1% triethylamine and acetic acid. Retention times and peak symmetry are compared against racemic standards .
  • Validation Metrics : Purity >98% is confirmed via COA (Certificate of Analysis) with supporting chromatograms .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm backbone structure (e.g., methyl group at C2, amino group at C3).
  • Mass Spectrometry : HRMS (High-Resolution MS) for molecular ion verification (C₄H₉NO₂, exact mass 103.0633).
  • X-ray Crystallography : Resolves absolute configuration when crystallized with heavy atoms .

Advanced Research Questions

Q. How does this compound modulate metabolic pathways in vivo?

  • Mechanistic Insights :

  • Adipose Browning : Upregulates UCP1 and PGC-1α in white adipose tissue, enhancing thermogenesis.
  • Hepatic β-Oxidation : Activates PPAR-α, increasing fatty acid oxidation rates.
  • Glucose Tolerance : Improves insulin sensitivity via AMPK pathway activation, as shown in murine intraperitoneal glucose tolerance tests (IPGTT) .
    • Experimental Models : C57BL/6 mice treated with 50 mg/kg/day via intraperitoneal injection; metabolic cages track O₂ consumption and energy expenditure .

Q. What challenges arise in resolving enantiomers of 3-Amino-2-methylpropanoic acid, and how are they addressed?

  • Separation Challenges :

  • Low solubility in non-polar solvents complicates crystallization.
  • Overlapping retention times in HPLC due to similar polarity of enantiomers.
    • Solutions :
  • Enzymatic resolution using lipases (e.g., Candida antarctica) for kinetic discrimination.
  • Derivatization with chiral auxiliaries (e.g., Mosher’s acid) to enhance chromatographic separation .

Q. How does the (R)-enantiomer interact with D-amino acid oxidase, and what implications does this have for metabolic studies?

  • Enzyme Kinetics : The (R)-enantiomer acts as a substrate for D-amino acid oxidase (DAAO), producing α-keto acids and H₂O₂.
  • Biological Relevance : This interaction links the compound to redox signaling pathways and potential oxidative stress modulation. Competitive inhibition assays (IC₅₀) quantify binding affinity .

Key Citations

  • Synthesis & Chiral Resolution:
  • Metabolic Effects & In Vivo Models:
  • Enzyme Interactions:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.